molecular formula C23H23NO4 B12976709 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B12976709
M. Wt: 377.4 g/mol
InChI Key: FRLLHKLZUAQUKC-GXZWQRSESA-N
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Description

This compound, with the systematic name (1S,3aR,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS: 1418311-56-4), is a bicyclic, Fmoc-protected amino acid derivative. Its molecular formula is C₂₃H₂₃NO₄ (MW: 377.43 g/mol), featuring a rigid octahydrocyclopenta[c]pyrrole core, a carboxylic acid group at position 1, and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at position 2 . It is primarily used in peptide synthesis and as a building block for constrained peptidomimetics, leveraging its stereochemical rigidity to influence secondary structure formation .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(3S,3aS,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)21-15-11-5-6-14(15)12-24(21)23(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20-21H,5-6,11-13H2,(H,25,26)/t14-,15-,21-/m0/s1

InChI Key

FRLLHKLZUAQUKC-GXZWQRSESA-N

Isomeric SMILES

C1C[C@H]2CN([C@@H]([C@H]2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopenta[c]pyrrole Core: The core structure is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino acids to form peptide bonds.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used in peptide coupling reactions.

    Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions include deprotected cyclopenta[c]pyrrole derivatives and various peptide sequences when used in peptide synthesis.

Scientific Research Applications

2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during peptide chain elongation. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids. This controlled deprotection and coupling process ensures the accurate synthesis of peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound 1418311-56-4 C₂₃H₂₃NO₄ 377.43 Octahydrocyclopenta[c]pyrrole core, Fmoc-protected Peptide backbone modification
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₂H₂₂N₂O₄ 378.43 Piperazine ring, Fmoc-protected Flexible linker in drug design
Fmoc-L-Dap(NBSD)-OH N/A C₂₄H₁₉N₅O₆Se 552.41 Selenadiazolyl fluorophore, Fmoc-protected Fluorescent labeling
rac-(1R,3aR,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 1340212-59-0 C₁₉H₁₉NO₄ 325.37 Boc-protected, racemic mixture Alternative protecting group for acid-sensitive syntheses
QM-8536 (5-oxo derivative) 1403766-58-4 C₂₃H₂₁NO₅ 391.42 5-Oxo modification in pyrrole ring Enhanced hydrogen-bonding capacity

Key Comparative Insights

Core Structure and Conformational Constraints
  • The target compound ’s octahydrocyclopenta[c]pyrrole core imposes significant conformational rigidity, ideal for stabilizing β-turn or helical motifs in peptides . In contrast, 2-[4-Fmoc-piperazin-1-yl]acetic acid (CAS: 180576-05-0) has a flexible piperazine ring, enabling adaptable spatial arrangements in linkers or spacers .
Protecting Group Variations
  • The Fmoc group in the target compound offers base-labile protection, compatible with solid-phase peptide synthesis (SPPS). rac-(1R,3aR,6aS)-2-Boc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS: 1340212-59-0) uses a tert-butoxycarbonyl (Boc) group, which is acid-labile, making it suitable for orthogonal protection strategies .
Functional Modifications
  • Fmoc-L-Dap(NBSD)-OH incorporates a nitrobenzoselenadiazolyl (NBSD) fluorophore, enabling applications in fluorescence-based tracking or protease assays . The target compound lacks such functional tags but excels in structural modulation.
Stereochemical Considerations
  • The target compound’s (1S,3aR,6aS) stereochemistry is critical for chiral specificity in drug design. Its cis-isomer (CAS: 2137568-86-4) exhibits distinct physicochemical properties, underscoring the importance of stereoisomerism in bioactivity .

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